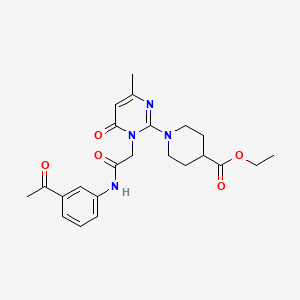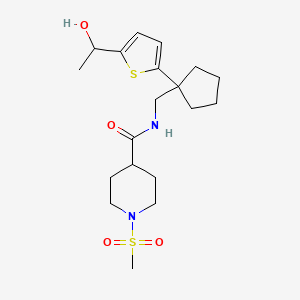![molecular formula C25H16N4OS2 B2770960 N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenylquinoline-4-carboxamide CAS No. 476641-02-8](/img/structure/B2770960.png)
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenylquinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenylquinoline-4-carboxamide is a complex heterocyclic compound that features a unique combination of thiazole, benzothiazole, and quinoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenylquinoline-4-carboxamide typically involves multi-step reactions that include the formation of thiazole and benzothiazole rings, followed by their fusion with a quinoline scaffold. Common synthetic methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-ketoesters, and urea or thiourea.
Microwave irradiation: This method accelerates chemical reactions by using microwave energy, leading to shorter reaction times and higher yields.
One-pot multicomponent reactions: These reactions involve the simultaneous combination of three or more reactants in a single reaction vessel to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance production efficiency.
化学反应分析
Types of Reactions
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, palladium on carbon.
Solvents: Ethanol, dichloromethane, dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
科学研究应用
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-tubercular activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Such as DNA gyrase or topoisomerase, which are essential for DNA replication and cell division.
Modulating receptors: Such as histamine H3 receptors, which play a role in neurotransmission and inflammation.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of caspases and other apoptotic pathways.
相似化合物的比较
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenylquinoline-4-carboxamide can be compared with other similar compounds, such as:
Thiazolopyridines: Known for their antimicrobial and antitumor activities.
Benzothiazoles: Widely studied for their diverse pharmacological properties, including anti-inflammatory and anticancer effects.
Quinoline derivatives: Known for their antimalarial and antibacterial activities.
The uniqueness of this compound lies in its multi-functional scaffold, which combines the properties of thiazole, benzothiazole, and quinoline, making it a versatile compound for various scientific and industrial applications.
属性
IUPAC Name |
N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4OS2/c1-14-26-22-21(31-14)12-11-19-23(22)32-25(28-19)29-24(30)17-13-20(15-7-3-2-4-8-15)27-18-10-6-5-9-16(17)18/h2-13H,1H3,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHJVGSJTATHET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9,10-Dibromo-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-7,12-dioxa-3-azaspiro[5.6]dodecane](/img/structure/B2770877.png)

![3-(3-Chloro-4-hydroxyphenyl)-N-[cyano(cyclopropyl)methyl]propanamide](/img/structure/B2770882.png)
![2-[4-(Benzyloxy)anilino]-4-methoxynicotinonitrile](/img/structure/B2770883.png)
![N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine hydrochloride](/img/structure/B2770884.png)
![4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)-N-[3-(trifluoromethoxy)phenyl]pyrimidine-5-carboxamide](/img/structure/B2770888.png)




![(E)-9-methyl-2-(phenylamino)-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2770894.png)
![1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2770896.png)
![N-[(furan-2-yl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2770897.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770900.png)
